

Biological significance of alpha,omega-dicarboxylic acids

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An In-depth Technical Guide on the Biological Significance of Alpha,Omega-Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha,omega-dicarboxylic acids (DCAs) are organic molecules characterized by two terminal carboxylic acid groups. Once considered minor metabolic end-products, they are now recognized as significant players in cellular metabolism, bioenergetics, and as biomarkers for a variety of metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, degradation, and physiological roles of alpha,omega-dicarboxylic acids. It details the metabolic pathways of ω -oxidation and peroxisomal β -oxidation, discusses their importance in disease states, summarizes quantitative analytical data, and provides detailed experimental protocols for their quantification in biological matrices.

Introduction to Alpha,Omega-Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). The general molecular formula for these molecules is HO₂C-R-CO₂H, where R represents an aliphatic or aromatic group.^[1] While short-chain dicarboxylic acids like succinic and fumaric acid are well-known intermediates in the citric acid cycle, this guide focuses on the longer-chain alpha,omega-dicarboxylic acids that are products of fatty acid metabolism.^[1] These molecules are formed through the ω -oxidation pathway and are subsequently metabolized via peroxisomal β -oxidation, representing an alternative route for fatty acid

catabolism that becomes crucial under conditions of metabolic stress or when mitochondrial fatty acid oxidation is compromised.[\[2\]](#) Their presence and concentration in biological fluids are of increasing interest as they can serve as important biomarkers for diagnosing and monitoring inherited metabolic diseases.[\[3\]](#)[\[4\]](#)

Metabolic Pathways

The metabolism of alpha,omega-dicarboxylic acids involves two key pathways: their formation from monocarboxylic fatty acids via ω -oxidation and their subsequent degradation through peroxisomal β -oxidation.

Formation: Fatty Acid ω -Oxidation

Fatty acid ω -oxidation is an alternative pathway to the more prevalent β -oxidation, primarily occurring in the endoplasmic reticulum of liver and kidney cells.[\[2\]](#)[\[5\]](#) This pathway is particularly induced when there is an excess of fatty acids that overwhelms the capacity of mitochondrial β -oxidation.[\[5\]](#) The process involves three main steps:

- ω -Hydroxylation: The terminal methyl group (ω -carbon) of a fatty acid is hydroxylated to form a ω -hydroxy fatty acid. This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families.[\[2\]](#)[\[6\]](#)
- Oxidation to Aldehyde: The resulting ω -hydroxy fatty acid is then oxidized to an aldehyde in the cytosol.
- Oxidation to Dicarboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, forming the alpha,omega-dicarboxylic acid.[\[5\]](#)

This pathway becomes especially significant in pathological states such as fasting, diabetes, and inherited disorders of mitochondrial β -oxidation.[\[2\]](#)[\[7\]](#)

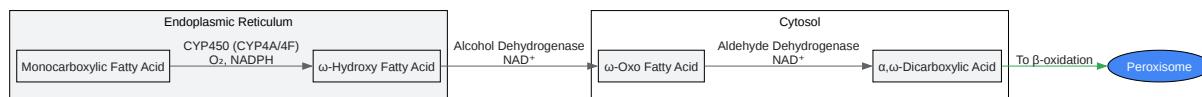
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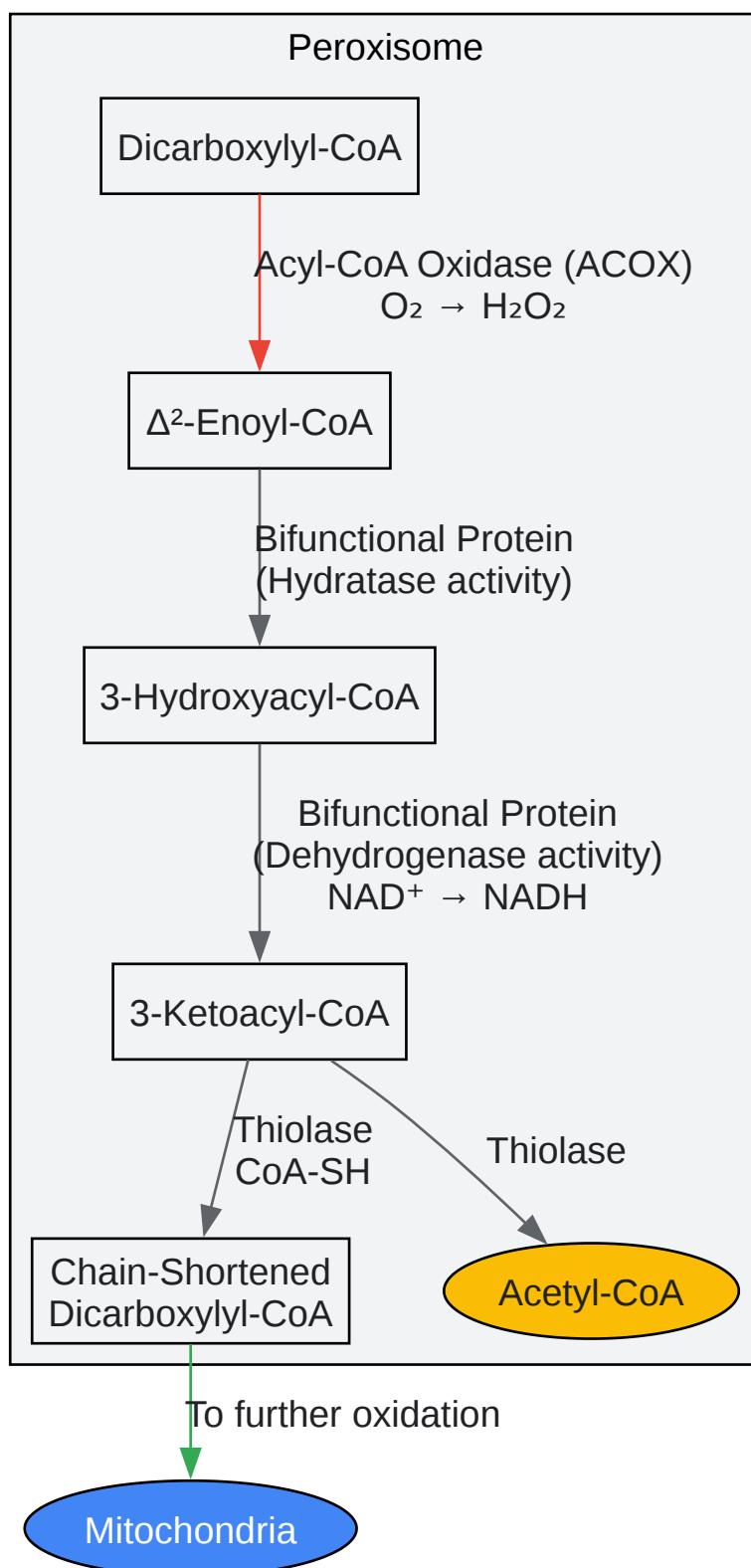
Figure 1: The ω -oxidation pathway of fatty acids.

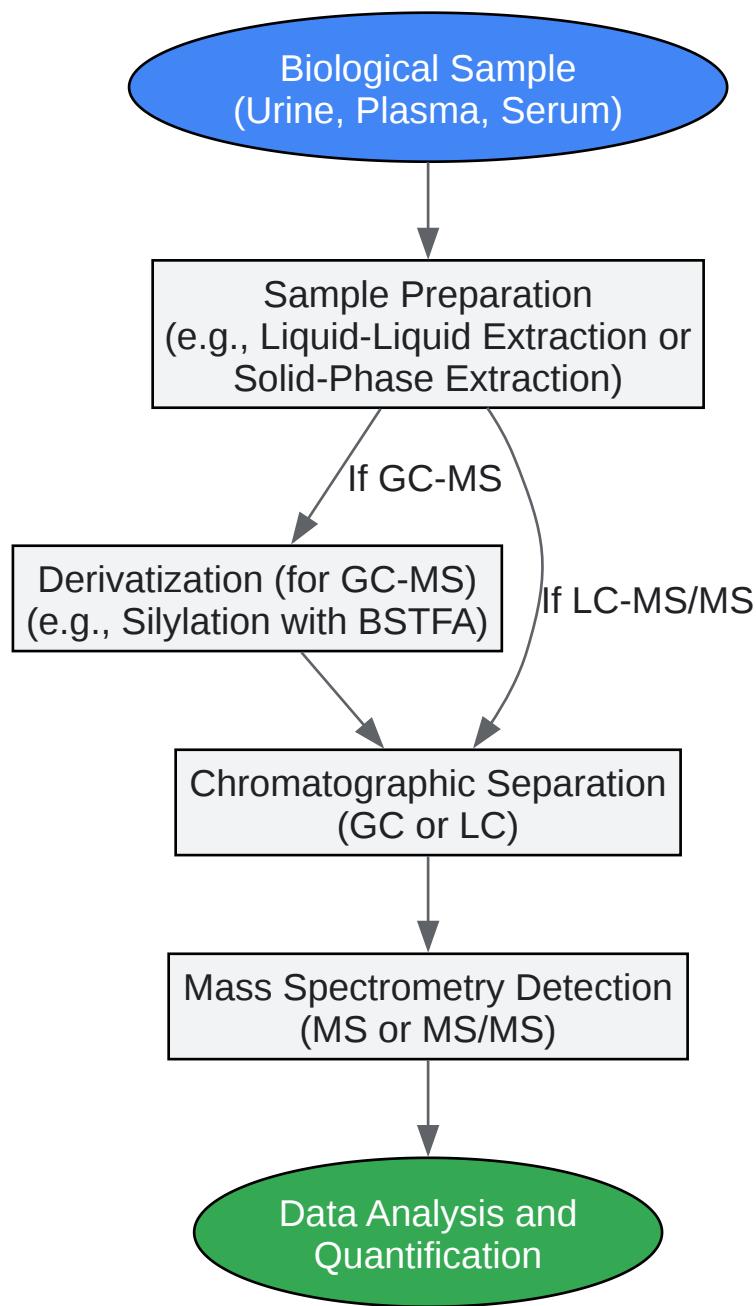
Degradation: Peroxisomal β -Oxidation

Once formed, alpha,omega-dicarboxylic acids are preferentially metabolized in peroxisomes through a modified β -oxidation pathway.[2][5] Unlike mitochondrial β -oxidation which primarily handles short, medium, and long-chain fatty acids for energy generation, peroxisomal β -oxidation specializes in chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2][6]

The key differences from mitochondrial β -oxidation are:

- **First Oxidation Step:** The initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX), which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H_2O_2).[2] This is in contrast to the mitochondrial acyl-CoA dehydrogenase, which transfers electrons to the electron transport chain.
- **Enzymes:** The subsequent hydration and dehydrogenation steps are carried out by a bifunctional protein.[6]
- **Chain Shortening:** Peroxisomal β -oxidation typically does not proceed to completion. It shortens the dicarboxylic acids, which can then be further oxidized in the mitochondria.[7] The products include chain-shortened dicarboxylic acids (such as adipic and succinic acids) and acetyl-CoA.[2][8]





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